Alliin

Übersicht

Beschreibung

Alliin is a sulfoxide that is a natural constituent of fresh garlic. It is a derivative of the amino acid cysteine. When fresh garlic is chopped or crushed, the enzyme alliinase converts this compound into allicin, which is responsible for the aroma of fresh garlic . This compound was the first natural product found to have both carbon- and sulfur-centered stereochemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The first reported synthesis of alliin was by Stoll and Seebeck in 1951. This synthesis begins with the alkylation of L-cysteine with allyl bromide to form deoxythis compound. Oxidation of this sulfide with hydrogen peroxide gives both diastereomers of L-alliin, differing in the orientation of the oxygen atom on the sulfur stereocenter . A newer route, reported by Koch and Keusgen in 1998, allows stereospecific oxidation using conditions similar to the Sharpless asymmetric epoxidation. The chiral catalyst is produced from diethyl tartrate and titanium isopropoxide .

Industrial Production Methods

Industrial production of this compound typically involves the extraction from garlic. The process includes crushing fresh garlic to activate alliinase, which converts this compound into allicin. The allicin is then extracted and purified using various chromatographic techniques .

Analyse Chemischer Reaktionen

Types of Reactions

Alliin undergoes several types of chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide is commonly used to oxidize deoxythis compound to this compound.

Reduction: Reducing agents like sodium borohydride can be used to reduce this compound to its corresponding sulfide.

Substitution: Allyl bromide is used in the alkylation of L-cysteine to form deoxythis compound.

Major Products

The major product formed from the oxidation of deoxythis compound is this compound. When this compound is converted by alliinase, the major product is allicin .

Wissenschaftliche Forschungsanwendungen

Biological Activities and Health Benefits

- Glucose homeostasis and insulin sensitivity Alliin has been shown to reduce fasting glucose levels in the blood and increase insulin sensitivity . Studies on mice with diet-induced obesity (DIO) indicated that this compound treatment resulted in lower fasting glucose levels after insulin injection .

- Lipid profile improvement Treatment with this compound has demonstrated a reduction in total triglycerides (TG) and free fatty acids (FFA), along with an increase in high-density lipoprotein (HDL) levels in DIO mice. No significant changes were observed in total cholesterol (TC) and low-density lipoprotein (LDL) levels .

- Liver protection this compound exhibits a protective effect on the liver by decreasing levels of aspartate aminotransferase (AST), alkaline phosphatase (ALP), total protein (TP), and albumin (ALB) .

- Modulation of intestinal microbiota this compound can modify the intestinal microbiota by increasing Actinobacteria and Firmicutes while decreasing Bacteroidetes and Proteobacteria . It also reduces Lachnospiraceae and increases Ruminococcaceae, which are involved in glucose metabolism .

Therapeutic Applications

- Diabetes Management: Studies indicate that this compound can increase blood insulin levels, suggesting its potential as a treatment for diabetes mellitus .

- Cardiovascular Health: Allicin, derived from this compound, has demonstrated efficacy as a therapeutic agent against cardiovascular diseases .

- Antimicrobial Agent: Allicin, produced from this compound, has been used against various microorganisms .

- Antioxidant and Neuroprotective Agent: Allicin serves as an antioxidant and neuroprotective molecule, potentially improving cognitive abilities in neurodegenerative and neuropsychological disorders . As an antioxidant, allicin combats reactive oxygen species (ROS) by downregulating NADPH oxidizing (NOX) enzymes and directly interacting to reduce cellular ROS levels .

Preclinical Studies

- Wound Healing: Allicin, derived from this compound, shows a positive impact on wound healing under diabetic conditions .

- Nephroprotective Effects: Allicin has shown benefits against streptozotocin-induced nephropathy in Wistar rats .

- Hepatic Protection: Allicin can alleviate hepatic toxicity induced by lead (Pb) and acrylamide .

- Reproductive System Improvement: Allicin has been reported to recover spermatogenesis and sperm quality after diabetic-induced damage, showing beneficial effects on the reproductive system of male Wistar rats .

This compound and Allicin

Wirkmechanismus

Alliin exerts its effects primarily through its conversion to allicin by the enzyme alliinase. Allicin is a reactive sulfur species that undergoes redox reactions with thiol groups in glutathione and proteins. This redox activity is thought to be essential for its biological activity, including antimicrobial, anticancer, and cardiovascular effects .

Biologische Aktivität

Alliin (S-allylcysteine sulfoxide) is a non-proteinogenic amino acid found predominantly in garlic (Allium sativum). It is a precursor to allicin, which is formed when garlic is crushed and the enzyme alliinase catalyzes the conversion of this compound into allicin. This transformation is crucial as allicin exhibits a wide range of biological activities, including antimicrobial, antioxidant, and neuroprotective effects. This article delves into the biological activity of this compound, highlighting its mechanisms, therapeutic potential, and relevant research findings.

Biosynthesis of Allicin

The conversion of this compound to allicin occurs through several steps:

- Enzymatic Reaction : Alliinase catalyzes the hydrolysis of this compound, leading to the formation of allyl sulfenic acid.

- Formation of Allicin : Two molecules of allyl sulfenic acid spontaneously condense to form one molecule of allicin .

Redox-Dependent Mechanism

Allicin acts primarily through redox reactions, reacting with thiol groups in proteins and glutathione. This interaction is essential for its biological activity, influencing various cellular processes such as apoptosis and inflammation .

2. Antimicrobial Activity

Allicin exhibits significant antimicrobial properties against a variety of pathogens:

- Bacterial Inhibition : Allicin can inhibit the growth of both Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) .

- Fungal Activity : It also demonstrates antifungal properties, effectively inhibiting fungal proliferation in vitro .

3. Antioxidant Properties

Allicin functions as a potent antioxidant, scavenging reactive oxygen species (ROS) and reducing oxidative stress. This activity contributes to its neuroprotective effects and its potential role in managing neurodegenerative diseases such as Alzheimer's disease .

4. Neuroprotective Effects

Recent studies have indicated that allicin may protect neuronal cells from damage:

- Cognitive Improvement : Allicin has been shown to enhance cognitive functions in individuals with neurological impairments by regulating inflammation and apoptosis .

- Mechanistic Insights : It inhibits neuroinflammation through pathways involving TLR4/MyD88/NF-κB and modulates cholinergic activity, which is crucial for memory and learning .

5. Cardiovascular Benefits

Allicin has been linked to cardiovascular health:

- Cholesterol Reduction : It can lower cholesterol levels and improve blood pressure, contributing to overall heart health .

- Diabetes Management : Studies suggest that this compound supplementation can enhance insulin sensitivity and improve metabolic parameters in diabetic models .

6. Case Studies and Research Findings

Several case studies underscore the therapeutic potential of this compound and its derivative allicin:

7. Conclusion

This compound serves as a significant precursor for allicin, which possesses a myriad of biological activities that hold promise for therapeutic applications across various fields including microbiology, neurology, and cardiology. Ongoing research is essential to fully elucidate the mechanisms underlying these effects and to develop effective delivery systems for clinical use.

Eigenschaften

CAS-Nummer |

556-27-4 |

|---|---|

Molekularformel |

C6H11NO3S |

Molekulargewicht |

177.22 g/mol |

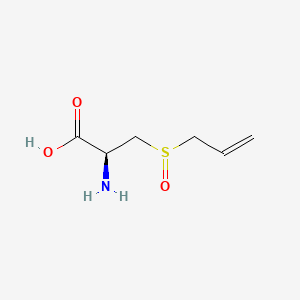

IUPAC-Name |

(2S)-2-amino-3-prop-2-enylsulfinylpropanoic acid |

InChI |

InChI=1S/C6H11NO3S/c1-2-3-11(10)4-5(7)6(8)9/h2,5H,1,3-4,7H2,(H,8,9)/t5-,11?/m1/s1 |

InChI-Schlüssel |

XUHLIQGRKRUKPH-ITDPFOOWSA-N |

SMILES |

C=CCS(=O)CC(C(=O)O)N |

Isomerische SMILES |

C=CCS(=O)C[C@H](C(=O)O)N |

Kanonische SMILES |

C=CCS(=O)CC(C(=O)O)N |

Aussehen |

Solid powder |

melting_point |

163 °C |

Key on ui other cas no. |

17795-26-5 |

Physikalische Beschreibung |

Solid |

Piktogramme |

Irritant |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

alliin alliin, (L-Ala)-(R)-isomer alliin, (L-Ala)-(S)-isomer alliin, (L-Ala)-isomer isoalliin PCSO S-(2-propenyl)cysteine sulfoxide S-allylcysteine sulfoxide |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.